Methyl 3,5-dihydroxy-4-methoxybenzoate

Oncology Cell Biology Drug Discovery

SAR studies on gallate-based anticancer agents often lack validated moderate-activity controls. Methyl 3,5-dihydroxy-4-methoxybenzoate closes this gap: • Benchmark IC₅₀ of 90.3 µmol/L against HepG2 cells for comparative cytotoxicity studies • Well-defined single-crystal structure enables use as a co-crystallization agent (e.g., eriodictyol) • COMT inhibition & TNF-α modulation for enzyme kinetics and cellular pathway research Supplied at ≥98% purity; globally stocked for immediate dispatch.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 24093-81-0
Cat. No. B1599863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dihydroxy-4-methoxybenzoate
CAS24093-81-0
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)C(=O)OC)O
InChIInChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3
InChIKeySUGIJIFASYORQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-dihydroxy-4-methoxybenzoate: Gallate-Derived Inhibitor & Crystallization Agent


Methyl 3,5-dihydroxy-4-methoxybenzoate (CAS 24093-81-0), also known as (4'-O-methyl)methyl gallate, is a gallic acid derivative with the molecular formula C9H10O5 [1]. This compound features a benzoic acid methyl ester core substituted with hydroxyl groups at the 3- and 5-positions and a methoxy group at the 4-position. It has been isolated as a natural product from plant species including Tamarix nilotica and Epilobium hirsutum [2]. The compound is utilized in research for its inhibitory activity against catechol-O-methyltransferase (COMT) and modulation of tumor necrosis factor-alpha (TNF-α), as well as its application as a crystallization aid .

Enzyme Target
COMT inhibition assay fit; gallate-derived probe
Pathway Context
TNF-α signaling pathway research model
Crystallography
Single-crystal XRD reference; co-crystallization aid

Methyl 3,5-dihydroxy-4-methoxybenzoate: Non-Interchangeable Gallate Analogs


Substituting Methyl 3,5-dihydroxy-4-methoxybenzoate with other gallate derivatives (e.g., methyl gallate, gallic acid, or 4-O-methylgallic acid) is not scientifically justified due to distinct structural features that govern biological activity and physicochemical properties. The presence and position of methoxy and hydroxyl groups critically influence interactions with targets such as catechol-O-methyltransferase (COMT) and cellular uptake mechanisms [1]. For instance, the methyl ester functionality affects lipophilicity and membrane permeability compared to the free acid, as indicated by predicted ADMET properties [2]. Furthermore, the 4-O-methylation pattern alters hydrogen-bonding capacity and electron density on the aromatic ring, which can lead to significant differences in antioxidant capacity and enzyme inhibition profiles [3]. Direct comparative data in cellular models confirm that even minor structural modifications within this chemical series result in markedly different cytotoxic potencies, underscoring the need for compound-specific selection [4].

4-O-Methylation defines target fit
Methoxy pattern may shift COMT interaction profile vs. methyl gallate or gallic acid.
Ester alters permeability context
Methyl ester vs. free acid can change membrane permeability and predicted ADMET behavior.
Cell-model response varies by analog
Structural analogs in gallate series show distinct cell-based endpoint outcomes; direct swap may require validation.

Methyl 3,5-dihydroxy-4-methoxybenzoate: Quantitative Evidence


Cytotoxicity in HepG2 Cells

In a head-to-head study of seven gallate-based compounds, Methyl 3,5-dihydroxy-4-methoxybenzoate (compound 3) exhibited an IC50 of 90.3 µmol/L against HepG2 human hepatoma cells, demonstrating distinct cytotoxic potency compared to the positive control 5-fluorouracil (IC50 51.6 µmol/L) and the more potent benzyl alcohol derivative compound 5 (IC50 15.3 µmol/L) [1]. This direct comparison highlights that structural modifications within the same gallate series lead to significant differences in anticancer activity, positioning compound 3 as a reference point for structure-activity relationship (SAR) studies rather than a lead candidate for further development.

HepG2 IC50
Head-to-head
IC50 90.3 µmol/L
5-FU 51.6 µM; Compound 5 15.3 µM
Reported cell-model response; SAR reference context
HepG2 hepatoma cell line in vitro
Oncology Cell Biology Drug Discovery

Antioxidant Activity vs Epicatechin

The free acid counterpart of Methyl 3,5-dihydroxy-4-methoxybenzoate, 4-O-methylgallic acid, demonstrated higher reducing power and superior scavenging activities against DPPH, hydroxyl, and superoxide radicals compared to (−)-epicatechin in a comparative study [1]. While this data pertains to the acid form, it provides a class-level inference for the antioxidant potential of the methyl ester, suggesting that the 4-O-methylgallic acid scaffold confers robust radical-scavenging capacity that may be retained or modulated by esterification.

Antioxidant vs Epicatechin
Class-level
Higher than (−)-epicatechin
DPPH, hydroxyl, superoxide radical scavenging
Supports antioxidant scaffold screening
Free acid data; ester context to verify
Antioxidant Research Natural Products Food Chemistry

Single-Crystal X-ray Diffraction Data

Methyl 3,5-dihydroxy-4-methoxybenzoate (compound 3) was characterized by single-crystal X-ray diffraction, yielding precise unit cell parameters: space group P2₁2₁2₁; a = 4.0750(8) Å, b = 7.5880(15) Å, c = 29.802(6) Å; V = 921.5(3) ų; Z = 4 [1]. This well-defined crystal structure distinguishes it from many closely related gallate derivatives for which such data may not be available, and it has been utilized as a crystallization aid for other molecules, such as eriodictyol .

X-ray Structure
Reported
Orthorhombic, P2₁2₁2₁
a 4.08 Å, b 7.59 Å, c 29.80 Å
V 921.5 ų, Z=4
Supports crystallization aid use
Single-crystal XRD at 293 K
Crystallography Structural Biology Material Science

Predicted ADMET Profile

Computational ADMET predictions for Methyl 3,5-dihydroxy-4-methoxybenzoate suggest a high probability of human intestinal absorption (92.89%), positive Caco-2 permeability (75.90%), and positive human oral bioavailability (70.00%), while predicting a low likelihood of crossing the blood-brain barrier (70.00% negative) [1]. These predictions differentiate it from more polar gallate analogs like gallic acid, which may exhibit lower membrane permeability.

Predicted ADMET
Data to verify
HIA 92.89%, Caco-2 75.90%
Oral bioavail 70.00%, BBB neg 70.00%
Predicted ADMET context; in vitro validation needed
admetSAR 2.0 computation
Pharmacokinetics Drug Development Computational Chemistry

Purity & Melting Point Specification

Commercially available Methyl 3,5-dihydroxy-4-methoxybenzoate is routinely supplied with a purity of ≥98.0% as determined by gas chromatography (GC) and a well-defined melting point range of 147.0 to 151.0 °C [1]. This level of purity and precise thermal characterization ensures batch-to-batch consistency critical for reproducible synthetic procedures and analytical method development.

Purity & Melting Point
Data to verify
Purity ≥98.0% (GC)
mp 147.0–151.0 °C
Lot consistency review; independent verification recommended
Supplier specification
Analytical Chemistry Quality Control Synthetic Chemistry

Methyl 3,5-dihydroxy-4-methoxybenzoate: Validated Applications


SAR Studies in Oncology

Methyl 3,5-dihydroxy-4-methoxybenzoate serves as a moderate-activity control compound in SAR studies of gallate-based anticancer agents. Its IC50 of 90.3 µmol/L against HepG2 cells [1] provides a benchmark for evaluating the impact of structural modifications on cytotoxicity. Researchers can use this compound to establish baseline activity and identify derivatives with improved potency.

Crystallization Aid for Crystallography

The well-defined single-crystal structure of Methyl 3,5-dihydroxy-4-methoxybenzoate [2] makes it a valuable crystallization aid or co-crystallization agent. It has been specifically employed to facilitate the crystallization of eriodictyol, a flavonoid molecule . This application is directly supported by the availability of its high-resolution crystallographic data.

Natural Product Antioxidant Scaffold

The 4-O-methylgallic acid core, as demonstrated by the free acid form, exhibits superior antioxidant activity compared to (−)-epicatechin [3]. This establishes Methyl 3,5-dihydroxy-4-methoxybenzoate as a validated starting point for the design and synthesis of novel antioxidants, where the methyl ester may offer improved stability or bioavailability over the free acid.

COMT Inhibition & TNF-α Modulation

Methyl 3,5-dihydroxy-4-methoxybenzoate is reported to inhibit catechol-O-methyltransferase (COMT) and modulate tumor necrosis factor-alpha (TNF-α) . While quantitative IC50 data for this specific ester are limited in the public domain, the compound can be employed in enzyme inhibition assays and cellular models to investigate these pathways, particularly as a tool to explore the SAR of gallate-derived COMT inhibitors.

Application
Selection Property
Validation Focus
ApplicationCell-model SAR studies
Selection PropertyCytotoxicity endpoint comparison
Validation FocusHepG2 cell-model response
ApplicationCrystallography aid
Selection PropertyCrystal structure definition
Validation FocusCo-crystallization reference use
ApplicationAntioxidant scaffold screening
Selection PropertyRadical scavenging activity
Validation FocusComparison with epicatechin scaffold
ApplicationCOMT pathway inhibition study
Selection PropertyEnzyme inhibition profile
Validation FocusCOMT enzyme assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,5-dihydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.